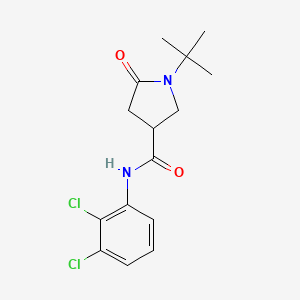![molecular formula C19H19N3O4 B14961789 N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961789.png)
N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Applications De Recherche Scientifique
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s hydrazide group can form stable complexes with metal ions, making it useful in bioinorganic chemistry.
Mécanisme D'action
The mechanism of action of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with a similar methoxyphenyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with similar structural features.
Uniqueness
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C19H19N3O4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C19H19N3O4/c1-12-7-9-13(10-8-12)18(24)21-20-14-11-17(23)22(19(14)25)15-5-3-4-6-16(15)26-2/h3-10,14,20H,11H2,1-2H3,(H,21,24) |
Clé InChI |
FFGHFJANPBPAMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961715.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-(4-methylphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961719.png)
![N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![2-(methylsulfanyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961741.png)
![N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961745.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14961757.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14961765.png)
![Ethyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B14961768.png)
![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14961772.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14961790.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B14961798.png)
